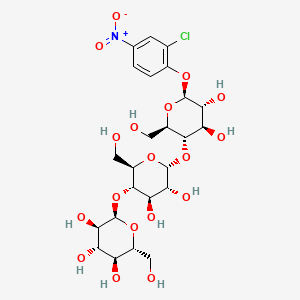

2-Chloro-4-nitrophenyl-beta-D-maltotrioside

説明

準備方法

化学反応の分析

2-Chloro-4-nitrophenyl-beta-D-maltotrioside undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and reducing agents, depending on the desired transformation . The major products formed from these reactions are typically derivatives of the original compound with modifications at the chloro or nitro groups .

科学的研究の応用

2-Chloro-4-nitrophenyl-beta-D-maltotrioside is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:

作用機序

The mechanism of action of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside involves its hydrolysis by alpha-amylase. The enzyme cleaves the glycosidic bonds in the maltotrioside moiety, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically . This reaction is used to measure the activity of alpha-amylase in various samples .

類似化合物との比較

2-Chloro-4-nitrophenyl-beta-D-maltotrioside can be compared with other similar compounds, such as:

2-Chloro-4-nitrophenyl-alpha-D-maltotrioside: This compound is also used as a substrate in enzymatic assays but has different stereochemistry at the glycosidic linkage.

4-Nitrophenyl-alpha-D-glucopyranoside: Another substrate used in enzymatic assays, but it has a simpler structure with only one glucose unit.

2-Chloro-4-nitrophenol: A related compound that lacks the maltotrioside moiety and is used in various chemical syntheses.

The uniqueness of this compound lies in its specific structure, which makes it an ideal substrate for studying alpha-amylase activity .

生物活性

2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNP-Maltotrioside) is a synthetic compound that has garnered attention in biochemical research, particularly for its role as a substrate in enzyme assays. This article provides a comprehensive overview of its biological activity, including its applications in enzyme kinetics, structural analysis, and clinical diagnostics.

- Chemical Formula : C₁₂H₁₅ClN₂O₇

- Molecular Weight : 320.71 g/mol

- CAS Number : 165522-16-7

CNP-Maltotrioside is primarily utilized as a substrate for the enzyme α-amylase. The compound undergoes hydrolysis, resulting in the release of 2-chloro-4-nitrophenol and maltotriose. The reaction can be represented as follows:

The enzymatic activity can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm, corresponding to the formation of 2-chloro-4-nitrophenol .

α-Amylase Activity

CNP-Maltotrioside has been extensively studied for its use in determining α-amylase activity in clinical samples. A novel assay developed using this substrate allows for direct measurement of total and pancreatic amylase activities. The assay conditions optimized include:

- pH : 6.28

- Substrate Concentration : 2.25 mmol/L

- Calcium Concentration : 5.0 mmol/L

- Chloride Concentration : 310 mmol/L

This method has shown high precision with low coefficients of variation (CVs) for both within-assay and day-to-day measurements .

Case Studies

-

Clinical Diagnostics :

A study evaluated the utility of CNP-Maltotrioside in measuring serum α-amylase levels, correlating well with established methods. The results indicated that this substrate could be effectively used for routine diagnostics, providing reliable measurements of enzyme activity in various clinical conditions . -

Enzyme Kinetics :

Research highlighted the kinetic properties of α-amylase when using CNP-Maltotrioside as a substrate. The study established Michaelis-Menten kinetics, determining key parameters such as and , which are essential for understanding enzyme efficiency and substrate affinity .

Comparative Analysis with Other Substrates

To illustrate the effectiveness of CNP-Maltotrioside compared to other substrates used in similar assays, the following table summarizes key characteristics:

| Substrate | Reaction Product | Optimal pH | Notes |

|---|---|---|---|

| This compound | 2-Chloro-4-nitrophenol + Maltotriose | 6.28 | High specificity for α-amylase |

| 4-Nitrophenyl-alpha-D-maltoside | 4-Nitrophenol + Maltose | 7.0 | Commonly used but less sensitive |

| Maltotetraose | Maltose + Glucose | 6.5 | Limited use due to complex reaction |

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYNUOXSFGLNX-KKFBLJMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746743 | |

| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165522-16-7 | |

| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。